molecular formula C24H32FN3O4 B2780045 2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N,N-diisopropylacetamide CAS No. 886900-62-5

2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N,N-diisopropylacetamide

Cat. No. B2780045
CAS RN: 886900-62-5
M. Wt: 445.535
InChI Key: HCNAIZAXGREXDH-UHFFFAOYSA-N
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Description

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to bind to various receptors in the body . It also contains a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms. The presence of a fluorophenyl group suggests that the compound may have unique properties, as fluorine atoms can greatly influence the biological activity of a molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Piperazine rings can undergo a variety of reactions, including substitutions and additions .

Scientific Research Applications

Neuropharmacological Applications

Substituted phenylpiperazines are often neuropharmacologically active compounds and in many cases are essential pharmacophores of neuroligands for different receptors such as D2-like dopaminergic, serotoninergic and other receptors . This compound, with its 4-fluorophenylpiperazine moiety, could potentially be used in the development of drugs targeting these receptors.

Dopamine D4 Ligand

The compound has been used in the synthesis of the highly selective dopamine D4 ligand [18F]FAUC 316 . This ligand is used in in vivo molecular imaging studies to investigate the role of D4 receptors in various neurological and psychiatric disorders.

Radiolabelling Applications

The compound’s fluorophenylpiperazine moiety can be labelled with Fluorine-18 , a radioactive isotope used in positron emission tomography (PET) imaging. This allows for the study of biological processes at the molecular level.

Synthesis of Piperazine Derivatives

Piperazine derivatives show a wide range of biological and pharmaceutical activity . The compound, with its piperazine moiety, can be used as a starting point for the synthesis of various piperazine derivatives.

Drug Development

Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, this compound could potentially be used in the development of new drugs.

Organic Synthesis

The compound can be used in organic synthesis, particularly in the formation of carbon-carbon or carbon-heteroatom bonds . This makes it a valuable tool in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

It’s known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs have a wide range of biological and pharmaceutical activity, suggesting that the compound might interact with multiple targets.

Mode of Action

It’s known that piperazine derivatives can interact with various receptors and enzymes, leading to a wide range of biological effects

Biochemical Pathways

Given the wide range of biological activities associated with piperazine derivatives , it’s likely that this compound could affect multiple pathways

Result of Action

Given the wide range of biological activities associated with piperazine derivatives , it’s likely that this compound could have multiple effects at the molecular and cellular level

properties

IUPAC Name

2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32FN3O4/c1-17(2)28(18(3)4)24(30)16-32-23-15-31-21(13-22(23)29)14-26-9-11-27(12-10-26)20-7-5-19(25)6-8-20/h5-8,13,15,17-18H,9-12,14,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNAIZAXGREXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N,N-diisopropylacetamide

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